Sodium 6-(dimethylamino)pyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-(dimethylamino)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H9N2NaO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(dimethylamino)pyridine-3-sulfinate typically involves the reaction of 6-(dimethylamino)pyridine with sulfur dioxide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows:
[ \text{6-(dimethylamino)pyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-(dimethylamino)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Sodium 6-(dimethylamino)pyridine-3-sulfonate.
Reduction: Sodium 6-(dimethylamino)pyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 6-(dimethylamino)pyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfides.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 6-(dimethylamino)pyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also function as a ligand, coordinating with metal ions in catalytic processes. The dimethylamino group enhances its reactivity and facilitates its involvement in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Sodium 3-pyridinesulfonate: Similar in structure but lacks the dimethylamino group.
Sodium 4-(dimethylamino)pyridine-3-sulfinate: Similar but with a different position of the dimethylamino group.
Uniqueness: Sodium 6-(dimethylamino)pyridine-3-sulfinate is unique due to the presence of the dimethylamino group at the 6-position, which significantly influences its chemical reactivity and properties. This structural feature distinguishes it from other pyridine derivatives and enhances its utility in various applications.
Eigenschaften
Molekularformel |
C7H9N2NaO2S |
---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
sodium;6-(dimethylamino)pyridine-3-sulfinate |
InChI |
InChI=1S/C7H10N2O2S.Na/c1-9(2)7-4-3-6(5-8-7)12(10)11;/h3-5H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
AQDOCXRDJVSMKT-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=NC=C(C=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.